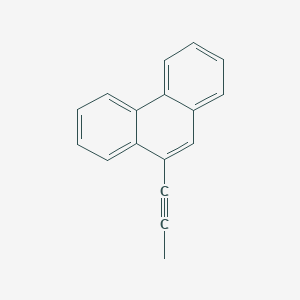
1,3-Propanediol, 2-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C6H16O2Si. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-(trimethylsilyl)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
科学的研究の応用
1,3-Propanediol, 2-(trimethylsilyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Propanediol, 2-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules. This property is particularly useful in organic synthesis and biochemical research .
類似化合物との比較
Similar Compounds
1,3-Propanediol: A simpler diol without the trimethylsilyl group, used in the production of polymers and as a solvent.
3-(Trimethylsilyl)-1-propanol: Another silylated compound with similar protective properties but different reactivity due to the position of the silyl group.
Uniqueness
1,3-Propanediol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group at the second position, which provides specific reactivity and stability advantages in various chemical reactions. This makes it a valuable reagent in both research and industrial applications .
特性
CAS番号 |
189066-36-2 |
|---|---|
分子式 |
C6H16O2Si |
分子量 |
148.28 g/mol |
IUPAC名 |
2-trimethylsilylpropane-1,3-diol |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
BGMVXIDWBZLIRZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
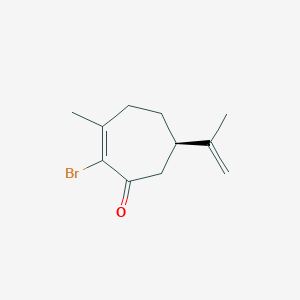

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

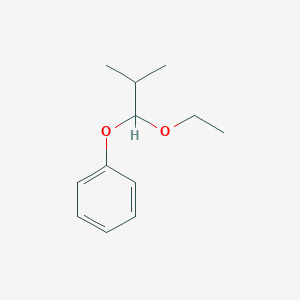
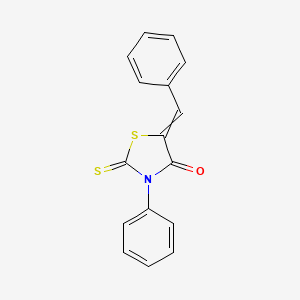
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)

![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
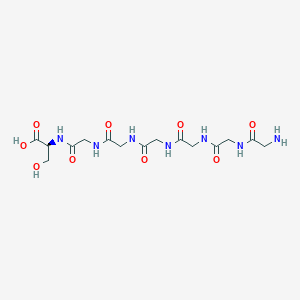
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
